N,N-Di-n-propylserotonin

Catalog No.
S586658
CAS No.
36288-75-2
M.F
C16H24N2O
M. Wt
260.37 g/mol
Availability
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N,N-Di-n-propylserotonin

CAS Number

36288-75-2

Product Name

N,N-Di-n-propylserotonin

IUPAC Name

3-[2-(dipropylamino)ethyl]-1H-indol-5-ol

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

InChI

InChI=1S/C16H24N2O/c1-3-8-18(9-4-2)10-7-13-12-17-16-6-5-14(19)11-15(13)16/h5-6,11-12,17,19H,3-4,7-10H2,1-2H3

InChI Key

CWMOGUBWVJQDSL-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)O

Synonyms

N,N-di-n-propyl-2-((5-hydroxyindol-3-yl)amino)ethane, N,N-di-n-propylserotonin, NDPS

Canonical SMILES

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)O

N,N-Di-n-propylserotonin is a synthetic tryptamine derivative with the molecular formula C₁₆H₂₄N₂O [1] [2] [3]. The compound's International Union of Pure and Applied Chemistry name is 3-[2-(dipropylamino)ethyl]-1H-indol-5-ol [2] [4]. The Chemical Abstracts Service registry number for this compound is 36288-75-2 [3] [11].

The structural representation of N,N-Di-n-propylserotonin can be expressed through its Simplified Molecular Input Line Entry System notation as CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)O [1] [2]. The International Chemical Identifier key for this compound is CWMOGUBWVJQDSL-UHFFFAOYSA-N [2] [4]. The compound is catalogued in major chemical databases including PubChem with the identifier 169764 and ChEMBL with the identifier CHEMBL141706 [2] [4] [11].

The molecular structure consists of an indole ring system with a hydroxyl group at the 5-position and an ethyl chain at the 3-position terminating in a tertiary amine substituted with two n-propyl groups [1] [2] [3]. This structural arrangement places N,N-Di-n-propylserotonin within the broader category of N,N-dialkylated tryptamine derivatives [21] [22].

Physical Properties

Molecular Weight and Exact Mass

The molecular weight of N,N-Di-n-propylserotonin is 260.381 grams per mole [2] [11]. The exact mass of the compound is 260.188863 daltons, while the monoisotopic mass is also 260.188863 daltons [3] [11]. These values represent the precise molecular mass calculations based on the most abundant isotopes of each constituent element.

PropertyValueReference
Molecular Weight260.381 g/mol [2] [11]
Exact Mass260.188863 Da [3] [11]
Monoisotopic Mass260.188863 Da [3] [11]

Solubility Characteristics

The compound exhibits specific solubility characteristics based on its structural features [2] [4]. N,N-Di-n-propylserotonin contains two hydrogen bond donors and two hydrogen bond acceptors [2] [4]. The calculated partition coefficient (XlogP) is 3.0, indicating moderate lipophilicity [2] [4]. The compound satisfies Lipinski's rule of five, suggesting favorable drug-like properties in terms of oral bioavailability parameters [2] [4].

Stability in Various Conditions

Limited specific stability data for N,N-Di-n-propylserotonin under various environmental conditions has been reported in the available literature [8] [9] [10]. The structural similarity to other tryptamine derivatives suggests that the compound may exhibit stability characteristics comparable to related indole-containing molecules [31] [32]. The presence of the hydroxyl group at the 5-position and the tertiary amine functionality may influence the compound's stability profile under different pH conditions and exposure to light and air [31] [34].

Structural Comparisons with Related Compounds

Relationship to Serotonin

N,N-Di-n-propylserotonin shares fundamental structural features with serotonin (5-hydroxytryptamine) [21] [22]. Both compounds contain an indole ring system with a hydroxyl group at the 5-position and an ethyl chain at the 3-position [21] [29]. The primary structural difference lies in the terminal amine group, where serotonin possesses a primary amine (NH₂), while N,N-Di-n-propylserotonin features a tertiary amine with two n-propyl substituents [21] [22].

Serotonin has the molecular formula C₁₀H₁₂N₂O with a molecular weight of 176.22 grams per mole [29] [30]. The addition of the two n-propyl groups in N,N-Di-n-propylserotonin increases the molecular weight by 84.161 grams per mole and adds six carbon atoms and twelve hydrogen atoms to the molecular formula [1] [2] [29].

CompoundMolecular FormulaMolecular Weight (g/mol)N-Substituents5-Position
N,N-Di-n-propylserotoninC₁₆H₂₄N₂O260.381Di-n-propylHydroxyl
SerotoninC₁₀H₁₂N₂O176.22None (NH₂)Hydroxyl

Comparison with Other N,N-Dialkylated Tryptamines

N,N-Di-n-propylserotonin belongs to the family of N,N-dialkylated tryptamines, which includes compounds such as N,N-dimethyltryptamine and N,N-diethyltryptamine [22] [23] [24]. Unlike 8-hydroxy-2-(di-n-propylamino)tetralin, which contains a tetralin ring system, N,N-Di-n-propylserotonin maintains the indole ring structure characteristic of tryptamines [21] [22].

Research has demonstrated that N,N-Di-n-propylserotonin exhibits different binding characteristics compared to 8-hydroxy-2-(di-n-propylamino)tetralin at serotonin receptor sites [21]. The compound does not display the selectivity for 5-hydroxytryptamine1A versus 5-hydroxytryptamine2 sites that is observed with 8-hydroxy-2-(di-n-propylamino)tetralin [21]. This suggests that the N,N-dipropyl substituents alone do not confer receptor selectivity, but rather the complete molecular architecture influences binding specificity [21].

CompoundMolecular FormulaN-SubstituentsRing System5-Position
N,N-Di-n-propylserotoninC₁₆H₂₄N₂ODi-n-propylIndoleHydroxyl
N,N-dimethyltryptamineC₁₂H₁₆N₂DimethylIndoleHydrogen
N,N-diethyltryptamineC₁₄H₂₀N₂DiethylIndoleHydrogen
8-hydroxy-2-(di-n-propylamino)tetralinC₁₆H₂₆N₂ODi-n-propylTetralinHydroxyl

Three-dimensional Conformation

Crystallographic Analysis

Comprehensive crystallographic data for N,N-Di-n-propylserotonin has not been extensively reported in the available literature [16] [18] [19]. However, crystallographic analysis of the parent compound serotonin provides valuable insights into the structural characteristics of related indole derivatives [5] [16]. Serotonin crystallizes in an orthorhombic crystal system with space group P₂₁₂₁₂₁ [5] [16].

The crystal structure of serotonin reveals unit cell dimensions of a = 8.2248(6) Å, b = 8.7542(6) Å, and c = 13.0712(10) Å, with a unit cell volume of 941.15(12) ų [5] [16]. The structure contains four molecules per unit cell with a calculated density of 1.244 megagrams per cubic meter at 297 Kelvin [5] [16]. The crystallographic analysis demonstrates the planar nature of the indole ring system and the specific geometric arrangements of hydrogen bonding interactions [5] [16].

ParameterSerotonin (Reference)N,N-Di-n-propylserotonin
Crystal SystemOrthorhombicNot reported
Space GroupP₂₁₂₁₂₁Not reported
Unit Cell a (Å)8.2248(6)Not reported
Unit Cell b (Å)8.7542(6)Not reported
Unit Cell c (Å)13.0712(10)Not reported
Volume (ų)941.15(12)Not reported

Conformational States

The conformational analysis of tryptamine derivatives reveals multiple stable conformational states that depend on the rotation around specific bonds in the ethyl side chain [31] [32] [34]. Computational studies on tryptamine have identified twenty-one conformers of lowest energy, with conformational preferences explained by hyperconjugative interactions [31]. The side chain conformation in tryptamine derivatives can be characterized by dihedral angles that define gauche and anti conformations [31] [34].

Research on serotonin conformations in different crystalline environments demonstrates that the molecular conformation can be influenced by intermolecular interactions [34]. The conformational flexibility of the ethyl side chain allows for different orientations of the terminal amine group relative to the indole ring plane [31] [32] [34]. In the case of N,N-Di-n-propylserotonin, the presence of two n-propyl substituents on the terminal nitrogen introduces additional conformational degrees of freedom compared to the parent serotonin molecule [31] [34].

Studies using electronic polarization spectroscopy have identified three major conformers of tryptamine embedded in superfluid helium droplets [32]. The conformational preferences are determined by the interplay between steric interactions, hydrogen bonding, and π-π stacking interactions [32] [33] [34]. The angle between the permanent dipole and transition dipole moments varies among different conformers, affecting the spectroscopic properties of the molecules [32].

XLogP3

3

Other CAS

36288-75-2

Wikipedia

N,N-Di-n-propylserotonin

Dates

Last modified: 07-20-2023

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